5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a methyl group, a phenyl group, and a pyridinyl group.
Preparation Methods
The synthesis of 5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with appropriate aldehydes or ketones in the presence of a catalyst.
Substitution Reactions: The final compound is obtained by introducing the methyl, phenyl, and pyridinyl groups through substitution reactions using reagents such as methyl iodide, phenylboronic acid, and pyridine derivatives.
Industrial production methods may involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors to modulate cellular signaling pathways. These interactions lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-N-phenyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anti-cancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
1,2,4-Triazolo[1,5-a]pyridine: Used in the synthesis of neuroprotective agents and other therapeutic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development and scientific research .
Properties
IUPAC Name |
5-methyl-N-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-12-10-15(20-14-7-3-2-4-8-14)23-17(19-12)21-16(22-23)13-6-5-9-18-11-13/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCFKTYDDJTJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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